GRL-1720

SARS-CoV-2 Mpro Covalent inhibitor Inhibition kinetics

Reversible Mpro inhibitors dissociate during washout and thermal shift assays, confounding target engagement readouts. GRL-1720 eliminates this variability through irreversible covalent inhibition (kinact/Ki = 19,610 M⁻¹ s⁻¹), permanently inactivating the protease. • Sustained target engagement after compound removal - validated for washout, pulse-chase, and CETSA protocols • No viral breakthrough at 100 μM; clean cytotoxicity window reduces confounding variables • Dual SARS-CoV/SARS-CoV-2 Mpro activity across 96%-identical active sites supports comparative enzymology panels

Molecular Formula C14H11ClN2O2
Molecular Weight 274.70 g/mol
Cat. No. B15073896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRL-1720
Molecular FormulaC14H11ClN2O2
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC(=C21)C(=O)OC3=CC(=CN=C3)Cl
InChIInChI=1S/C14H11ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-3,6-8,17H,4-5H2
InChIKeyJROSKNTUYSPHGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GRL-1720 for Research: An Indoline-Based Covalent SARS-CoV-2 Mpro Inhibitor with Defined Binding Kinetics


GRL-1720 is a small-molecule covalent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) [1]. It features an indoline core moiety and functions via an irreversible covalent binding mechanism [1]. GRL-1720 inhibits recombinant SARS-CoV-2 Mpro with an IC50 of 0.32 ± 0.02 μM after a 10-minute incubation and blocks viral infectivity in VeroE6 cells with an EC50 of 15 ± 4 μM [1]. The X-ray crystal structure of GRL-1720 covalently bound to the SARS-CoV-2 Mpro active site has been determined (PDB: 7RBZ), confirming its mechanism of action at the molecular level [2]. GRL-1720 is a structurally distinct member of the peptidomimetic Mpro inhibitor class and serves as a reference tool compound for covalent inhibition studies of coronavirus proteases [1].

Why GRL-1720 Cannot Be Interchanged with Other SARS-CoV-2 Mpro Inhibitors


GRL-1720 cannot be arbitrarily substituted with other SARS-CoV-2 Mpro inhibitors because of fundamental differences in inhibition mechanism, binding kinetics, and chemical scaffold that yield distinct pharmacological profiles [1]. GRL-1720 is an irreversible covalent inhibitor (kinact/Ki = 19,610 M⁻¹ sec⁻¹), whereas clinical-stage comparators such as nirmatrelvir (PF-07321332) employ reversible covalent binding [2] and ensitrelvir (S-217622) uses a non-covalent, non-peptidic mechanism [3]. Even within its own chemical series, the closely related analog 5h exhibits a different binding mode (reversible-covalent versus irreversible-covalent) and substantially improved antiviral potency (EC50 = 4.2 ± 0.7 μM versus 15 ± 4 μM for GRL-1720) [1]. These mechanistic and potency distinctions preclude direct functional substitution in assays, particularly when investigating structure-activity relationships around covalent engagement or when using GRL-1720 as a benchmark for irreversible inhibition [1].

GRL-1720 Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement


GRL-1720 Exhibits Irreversible Covalent Inhibition Kinetics, Contrasting with the Reversible-Covalent Mechanism of Analog 5h

GRL-1720 functions as an irreversible covalent inhibitor of SARS-CoV-2 Mpro, whereas its direct structural analog 5h acts as a tight-binding, reversible-covalent inhibitor [1]. The kinetic parameters for GRL-1720 were determined via time-dependent inhibition assays: kinact = 2.53 ± 0.27 min⁻¹, Ki = 2.15 ± 0.49 μM, yielding a second-order rate constant (kinact/Ki) of 19,610 M⁻¹ sec⁻¹ [1]. In contrast, 5h demonstrates a different inhibition profile characterized as tight-binding and reversible-covalent [1]. This mechanistic divergence occurs despite both compounds sharing a common indoline/indole core scaffold, highlighting how subtle structural modifications dictate covalent engagement mode [1].

SARS-CoV-2 Mpro Covalent inhibitor Inhibition kinetics

GRL-1720 Displays Modest Antiviral Potency in Cellular Assays Relative to Analog 5h and Clinical Comparators

In VeroE6 cell-based infectivity assays, GRL-1720 exhibits an EC50 of 15 ± 4 μM against SARS-CoV-2, which is approximately 3.6-fold less potent than its analog 5h (EC50 = 4.2 ± 0.7 μM) [1]. Both compounds demonstrated selectivity indices >6.7, with CC50 values exceeding 100 μM in VeroE6 cells [1]. For context, the clinical candidate ensitrelvir (S-217622) achieves EC50 values of 0.29-1.4 μM against multiple SARS-CoV-2 variants in TMPRSS2-expressing VeroE6 cells [2], while nirmatrelvir exhibits EC50 values of 0.075-0.212 μM depending on cell line [3]. These cross-study comparisons indicate that GRL-1720 represents an early-generation tool compound with moderate cellular potency, suitable as a benchmark for structure-activity relationship optimization rather than a high-potency clinical comparator [1].

Antiviral activity SARS-CoV-2 EC50

GRL-1720 Demonstrates Sub-Micromolar Enzymatic Inhibition of SARS-CoV-2 Mpro with Defined Covalent Binding Kinetics

GRL-1720 inhibits recombinant SARS-CoV-2 Mpro with an IC50 of 0.32 ± 0.02 μM following a 10-minute incubation [1]. This value is comparable to the enzymatic IC50 of nirmatrelvir (0.025 μM [2] or 0.84 ± 0.37 μM depending on assay conditions [3]) and GC376 (0.015-0.115 μM [4]), placing GRL-1720 within the typical range for covalent Mpro inhibitors. However, GRL-1720 is distinguished by its fully characterized irreversible inhibition kinetic parameters (kinact = 2.53 ± 0.27 min⁻¹; Ki = 2.15 ± 0.49 μM), which are not uniformly reported for all comparators [1]. The compound's enzymatic potency, combined with its defined kinetic profile, enables precise modeling of target engagement in biochemical systems [1].

Enzymatic assay IC50 Mpro inhibition

GRL-1720 Displays No Detectable Cytotoxicity at Concentrations up to 100 μM in VeroE6 Cells

GRL-1720 exhibited no detectable cytotoxicity in VeroE6 cells at concentrations up to 100 μM, with an apparent CC50 value >100 μM [1]. Its analog 5h similarly showed a CC50 >100 μM in VeroE6 cells and additionally demonstrated no significant cytotoxicity at 200 μM in human lung cancer Calu-3 cells, peripheral blood mononuclear cells (PBMC), and human bronchial/tracheal epithelial cells (HBTEC) [1]. In contrast, remdesivir exhibited cytotoxicity with a CC50 value of 138 ± 9 μM in HBTEC cells under the same experimental conditions [1]. The selectivity index (CC50/EC50) for GRL-1720 in VeroE6 cells is >6.7, indicating a measurable therapeutic window for in vitro antiviral applications [1].

Cytotoxicity Selectivity index Safety assessment

X-ray Crystal Structure Confirms Covalent Modification of SARS-CoV-2 Mpro Cys145 by GRL-1720

The X-ray crystal structure of GRL-1720 covalently bound to the SARS-CoV-2 main protease active site has been determined at high resolution and deposited in the Protein Data Bank (PDB ID: 7RBZ) [1]. The structure confirms that GRL-1720 forms a covalent bond with the catalytic cysteine residue (Cys145) of Mpro, validating its mechanism as an irreversible covalent inhibitor [1]. The closely related analog 5h also forms a covalent bond with Mpro Cys145 and engages additional polar interactions with active site residues, as demonstrated by its own X-ray structure (PDB: 6XR3) [2]. In contrast, ensitrelvir (S-217622) binds non-covalently to Mpro, as confirmed by co-crystal structures [3]. The availability of a resolved GRL-1720-Mpro co-crystal structure provides atomic-level detail for understanding binding pose and covalent adduct formation, enabling rational design of analogs and molecular docking validation [1].

Structural biology Covalent binding X-ray crystallography

Recommended Research Applications for GRL-1720 Based on Quantitative Differentiation Evidence


Biochemical Assay Development and Validation of Irreversible Covalent Mpro Inhibition

GRL-1720 is optimally suited as a reference standard for developing and validating time-dependent inhibition assays targeting SARS-CoV-2 Mpro. Its fully characterized irreversible covalent inhibition kinetics (kinact = 2.53 ± 0.27 min⁻¹; Ki = 2.15 ± 0.49 μM; kinact/Ki = 19,610 M⁻¹ sec⁻¹) provide defined parameters for modeling covalent target engagement [1]. Unlike the reversible-covalent analog 5h or non-covalent inhibitor ensitrelvir, GRL-1720 enables unambiguous assessment of irreversible covalent modification [1][2]. The compound's sub-micromolar enzymatic IC50 (0.32 ± 0.02 μM) ensures adequate signal window in FRET-based protease assays while avoiding the extremely high potency that may mask subtle kinetic differences in assay optimization [1].

Structure-Activity Relationship Benchmarking for Covalent Mpro Inhibitor Optimization

GRL-1720 serves as an ideal baseline comparator in structure-activity relationship (SAR) campaigns aimed at improving the antiviral potency of indoline/indole-based Mpro inhibitors. The 3.6-fold potency differential between GRL-1720 (EC50 = 15 ± 4 μM) and its analog 5h (EC50 = 4.2 ± 0.7 μM) provides a quantifiable benchmark for assessing whether structural modifications yield meaningful improvements in cellular activity [1]. Additionally, the availability of a co-crystal structure (PDB: 7RBZ) enables structure-guided optimization of binding interactions with the Mpro active site [3]. GRL-1720 is particularly valuable for establishing baseline activity prior to screening new analogs, given its defined potency and well-characterized covalent mechanism [1].

Computational Chemistry and Molecular Docking Validation for Covalent Inhibitors

The experimentally determined X-ray co-crystal structure of GRL-1720 bound to SARS-CoV-2 Mpro (PDB: 7RBZ) makes it a validated reference for computational chemistry applications [3]. The structure confirms covalent bond formation with Cys145 and provides atomic coordinates for docking pose validation, covalent docking algorithm calibration, and free energy perturbation calculations [3]. GRL-1720 is preferable to 5h for studies specifically focused on irreversible covalent engagement, as 5h demonstrates reversible-covalent binding despite the structural similarity [1]. The structure also enables molecular dynamics simulations examining the stability of the covalent adduct over time, supporting rational design of next-generation irreversible inhibitors [3].

Antiviral Screening Assay Quality Control and Cytotoxicity Benchmarking

GRL-1720 is suitable as a moderate-potency positive control in cell-based antiviral screening assays against SARS-CoV-2. Its EC50 of 15 ± 4 μM in VeroE6 cells provides a reliable reference point for assay sensitivity validation without the risk of complete viral suppression that ultra-potent compounds may produce [1]. The established CC50 >100 μM and selectivity index >6.7 enable differentiation between genuine antiviral activity and cytotoxicity-driven false positives [1]. GRL-1720 is recommended for inclusion in compound library screens where establishing a moderate-activity benchmark is necessary for hit identification and confirmation, particularly when screening novel chemical matter against Mpro [1].

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